(4-Bromo-2-fluoro-phenoxy)-acetic acid
CAS No.: 451-90-1
Cat. No.: VC1991268
Molecular Formula: C8H6BrFO3
Molecular Weight: 249.03 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 451-90-1 |
---|---|
Molecular Formula | C8H6BrFO3 |
Molecular Weight | 249.03 g/mol |
IUPAC Name | 2-(4-bromo-2-fluorophenoxy)acetic acid |
Standard InChI | InChI=1S/C8H6BrFO3/c9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1-3H,4H2,(H,11,12) |
Standard InChI Key | HPXDHKIIFGVHOU-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1Br)F)OCC(=O)O |
Canonical SMILES | C1=CC(=C(C=C1Br)F)OCC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
(4-Bromo-2-fluoro-phenoxy)-acetic acid is an organic compound containing a phenoxy group with bromine and fluorine substituents attached to an acetic acid moiety. This compound is characterized by its unique structural features that influence its chemical reactivity and applications in various fields.
Basic Identification Parameters
The compound is identified through various chemical nomenclature systems and identifiers as detailed in the following table:
Parameter | Value |
---|---|
IUPAC Name | 2-(4-bromo-2-fluorophenoxy)acetic acid |
CAS Number | 451-90-1 |
Molecular Formula | C₈H₆BrFO₃ |
Molecular Weight | 249.03 g/mol |
InChI | InChI=1S/C8H6BrFO3/c9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1-3H,4H2,(H,11,12) |
InChIKey | HPXDHKIIFGVHOU-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1Br)F)OCC(=O)O |
Table 1: Chemical identification parameters for (4-Bromo-2-fluoro-phenoxy)-acetic acid
Structural Features
The structure of (4-Bromo-2-fluoro-phenoxy)-acetic acid consists of a phenyl ring substituted with bromine at the para (4) position and fluorine at the ortho (2) position. The phenyl ring is connected to an acetic acid group via an oxygen atom, forming a phenoxy moiety. This specific arrangement of atoms provides unique chemical and physical properties to the compound .
The presence of halogen substituents (bromine and fluorine) on the aromatic ring significantly influences the compound's reactivity, enhancing its potential utility in various chemical transformations. Additionally, the acetic acid moiety provides a functional handle for further derivatization, making this compound valuable as a synthetic intermediate .
Physical and Chemical Properties
Understanding the physical and chemical properties of (4-Bromo-2-fluoro-phenoxy)-acetic acid is crucial for its appropriate application in research and industrial settings.
Physical Properties
The comprehensive physical properties of the compound are summarized in the following table:
Property | Value |
---|---|
Physical State | Solid |
Molecular Weight | 249.03 g/mol |
Exact Mass | 247.94843 Da |
XLogP3 | 2.3 |
Hydrogen Bond Donor Count | 1 |
Hydrogen Bond Acceptor Count | 4 |
Rotatable Bond Count | 3 |
Topological Polar Surface Area | 46.5 Ų |
Complexity | 188 |
Table 2: Physical properties of (4-Bromo-2-fluoro-phenoxy)-acetic acid
Chemical Properties
(4-Bromo-2-fluoro-phenoxy)-acetic acid exhibits chemical properties that are influenced by its structural features. The presence of an acetic acid group makes it acidic in nature, while the halogen substituents on the phenyl ring affect its reactivity in various chemical transformations .
The compound contains functional groups that can participate in a variety of chemical reactions:
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The carboxylic acid group can undergo esterification, amidation, reduction, and decarboxylation reactions
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The phenoxy group provides a site for further substitution reactions
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The halogen atoms (bromine and fluorine) can participate in coupling reactions and nucleophilic substitutions
Synthesis and Preparation Methods
The synthesis of (4-Bromo-2-fluoro-phenoxy)-acetic acid involves specific chemical reactions and procedures that are well-documented in the literature.
Laboratory Synthesis
The primary method for synthesizing (4-Bromo-2-fluoro-phenoxy)-acetic acid involves the reaction of 4-bromo-2-fluorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide. This reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the carbon atom of chloroacetic acid.
The typical laboratory synthesis procedure can be outlined as follows:
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4-Bromo-2-fluorophenol is reacted with a base (commonly sodium hydroxide or potassium hydroxide) to generate the phenoxide ion
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The phenoxide ion then undergoes nucleophilic substitution with chloroacetic acid
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The reaction mixture is acidified to obtain the final product
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Purification is typically performed through recrystallization or column chromatography
Industrial Production
Industrial production methods for (4-Bromo-2-fluoro-phenoxy)-acetic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The process typically involves:
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Using large reactors with controlled temperature and pressure conditions
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Employing efficient mixing and heat transfer systems
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Implementing advanced purification techniques, such as continuous crystallization or chromatographic separation
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Quality control measures to ensure consistent product specifications
Applications and Significance
(4-Bromo-2-fluoro-phenoxy)-acetic acid finds application in various scientific and industrial fields due to its unique structural features and reactivity.
Chemical Synthesis Applications
The compound serves as a valuable building block in organic synthesis, particularly in the preparation of more complex molecules. Its applications include:
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Use as a starting material for the synthesis of biologically active compounds
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Employment as an intermediate in the preparation of pharmaceutical compounds
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Utilization in the synthesis of specialty chemicals and materials
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Service as a key component in the development of new synthetic methodologies
The presence of multiple functional groups (carboxylic acid, phenoxy, and halogen substituents) makes it versatile for diverse synthetic transformations and derivatizations.
Pharmaceutical and Biological Applications
Research findings indicate that (4-Bromo-2-fluoro-phenoxy)-acetic acid and its derivatives may possess potential biological activities:
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In pharmaceutical research, the compound is explored as a precursor for developing drugs
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Some derivatives of this compound have been investigated for their potential biological activities
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The compound's structure allows for further modification to enhance specific biological properties
For instance, research has shown that derivatives of this compound may interact with specific molecular targets, such as receptors or enzymes, which could lead to the development of new therapeutic agents .
Chemical Reactions and Mechanism
The reactivity of (4-Bromo-2-fluoro-phenoxy)-acetic acid is dictated by its functional groups and their interactions.
Common Reaction Types
(4-Bromo-2-fluoro-phenoxy)-acetic acid can participate in various chemical reactions:
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Esterification: The carboxylic acid group can react with alcohols to form esters
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Amidation: Reaction with amines leads to the formation of amides
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Reduction: The carboxylic acid can be reduced to alcohols or aldehydes
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Cross-coupling reactions: The bromine substituent can participate in various coupling reactions, such as Suzuki or Heck reactions
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Nucleophilic substitution: The halogen atoms can be displaced by nucleophiles
Reaction Mechanisms
The reaction mechanisms involving (4-Bromo-2-fluoro-phenoxy)-acetic acid are influenced by the electronic and steric effects of its substituents:
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The fluorine atom creates an electron-withdrawing effect, enhancing the reactivity of the bromine substituent in coupling reactions
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The bromine atom can undergo oxidative addition with transition metal catalysts, facilitating cross-coupling reactions
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The acetic acid moiety can be activated through various methods for further functionalization
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The phenoxy oxygen provides a specific electronic environment that influences reactivity patterns
Spectroscopic Characterization
Spectroscopic methods are essential for the identification and characterization of (4-Bromo-2-fluoro-phenoxy)-acetic acid.
Infrared Spectroscopy
Infrared (IR) spectroscopy provides information about the functional groups present in the molecule. Typical IR bands observed for (4-Bromo-2-fluoro-phenoxy)-acetic acid include:
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1665 cm-1 (s): C=O stretching of the carboxylic acid
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1605 cm-1 (s): Aromatic C=C stretching
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1510 cm-1 (s): C-O stretching
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1455 cm-1 (m): C-H bending
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1420 cm-1 (m): O-H bending of carboxylic acid
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1280 cm-1 (s): C-O stretching
These spectral data are crucial for confirming the identity and purity of the compound for research and industrial applications.
Research Findings and Developments
Recent research efforts have explored various aspects of (4-Bromo-2-fluoro-phenoxy)-acetic acid, including its synthesis, reactivity, and potential applications.
Synthetic Methodology Developments
Researchers have developed improved methods for the synthesis of (4-Bromo-2-fluoro-phenoxy)-acetic acid and its derivatives:
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Alternative synthetic routes using different starting materials and reaction conditions
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Green chemistry approaches minimizing waste and using more environmentally friendly reagents
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One-pot synthesis methods improving efficiency and yield
Biological Activity Studies
Scientific investigations have explored the potential biological activities of (4-Bromo-2-fluoro-phenoxy)-acetic acid and its derivatives:
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Studies examining interactions with specific molecular targets
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Research on structure-activity relationships to enhance biological properties
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Investigations into potential pharmaceutical applications
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Development of derivatives with improved pharmacological profiles
For example, research published in the International Journal of Molecular Sciences in 2017 indicated that some derivatives of this compound might exhibit activity at specific receptors, suggesting potential applications in drug development .
Supplier | Location | Purity | Product Number |
---|---|---|---|
Riedel-de Haen AG | United States | - | - |
UkrOrgSynthesis Ltd. | Ukraine | - | - |
Enamine | Ukraine | - | - |
Angene Chemical | - | - | AG00DQSP |
AK Scientific | - | - | 9415CG |
American Custom Chemicals Corporation | - | 95.00% | HCH0050968 |
Table 3: Commercial suppliers of (4-Bromo-2-fluoro-phenoxy)-acetic acid
The availability from multiple suppliers indicates the compound's significance in chemical research and applications. Pricing information, where available, varies depending on quantity and purity, with costs ranging from approximately $320 to $1120 for quantities between 500 mg and 2.5 g .
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